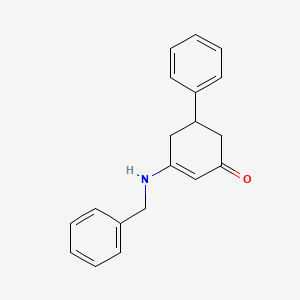

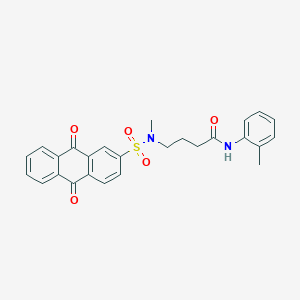

![molecular formula C19H15N3O2S B2489321 1-苄基-3-(噻吩-2-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 955801-01-1](/img/structure/B2489321.png)

1-苄基-3-(噻吩-2-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been developed through various methods, highlighting the versatility of approaches to obtaining these compounds. For instance, a straightforward synthesis starting from 2-chloropyridine-3-carboxylic acid has been reported, showcasing the structural diversity and significant variation in biopharmaceutical properties among these derivatives (Jatczak et al., 2014). Similarly, the reaction of aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives in boiling nitrobenzene to produce pyrido[2,3-d]pyrimidine-4,7-diones reveals a selective orientation in the addition step, further indicating the complex nature of these synthesis processes (Quiroga et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives, including the title compound, has been explored through various techniques, including X-ray crystallography. These studies have provided detailed insights into the molecular configuration and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's stability and reactivity (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of pyrido[2,3-d]pyrimidine derivatives encompasses a wide range of reactions, including cycloaddition reactions, which have been utilized to synthesize novel derivatives. These reactions are instrumental in expanding the chemical space of these compounds and exploring their potential applications (Kaur et al., 2013).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives vary widely, reflecting the impact of structural diversity on these compounds' solubility, permeability, and clearance rates. Such variations are crucial for the pharmacokinetic profiling and potential therapeutic applications of these compounds (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological targets, are significantly influenced by the molecular structure of pyrido[2,3-d]pyrimidine derivatives. Research into these properties is essential for understanding the compound's behavior in various chemical and biological contexts (Quiroga et al., 1997).

科学研究应用

合成和化学性质

- 环化合物的反应: 研究人员已经开发出合成官能化的1H-嘧啶的方法,其中涉及环氧乙酰化合物的反应,可能包括类似1-苄基-3-(噻吩-2-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮等衍生物,表明其在合成有机化学中的相关性 (Altural et al., 1989)。

- 抗血栓性能: 合成了一种衍生物,显示出有利的脑部和外周抗血栓效果,展示了其在医学应用中的潜力 (Furrer et al., 1994)。

电子和光学应用

- 非线性光学(NLO)色团: 一项研究突出了含嘧啶环作为π-共轭连接物的衍生物的合成,暗示了这类化合物在光学应用中NLO材料的开发中的实用性 (Klikar et al., 2017)。

- 光伏应用: 在溶剂选择的背景下探讨了该化合物的结构基元,表明其在制备高效太阳能电池中的相关性 (Walker et al., 2011)。

催化和材料科学

- 可回收的二氢吡啶并[2,3-d]嘧啶-2,4-二酮合成催化剂: 研究表明,硫脲二氧化物在水中作为可回收催化剂用于合成二氢吡啶并[2,3-d]嘧啶-2,4-二酮衍生物,突出了催化和绿色化学中的可持续方法 (Verma & Jain, 2012)。

药理学和生物学研究

- 抗微生物活性: 一项关于合成3-(苯并咪唑-2-基氨基)-1-(4-溴苯基)-2-硫代嘧啶-4,6-二酮类似物及其衍生物的研究展示了其抗微生物活性,展示了该化合物在开发新的抗微生物剂中的潜力 (Goudgaon & Basha, 2011)。

未来方向

作用机制

Target of Action

Pyrido[3,2-d]pyrimidine derivatives are often designed as inhibitors for certain kinases, such as CDK2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .

Mode of Action

These compounds typically inhibit their target kinases by binding to the ATP-binding pocket, preventing the phosphorylation process that is necessary for the kinase’s function .

Biochemical Pathways

By inhibiting CDK2, these compounds can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth.

属性

IUPAC Name |

1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18-17-16(9-4-10-20-17)21(12-14-6-2-1-3-7-14)19(24)22(18)13-15-8-5-11-25-15/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBODJRQJUVQQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

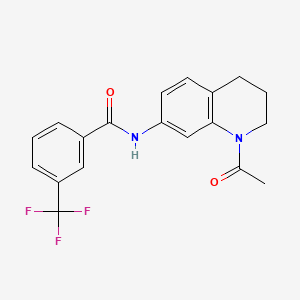

![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

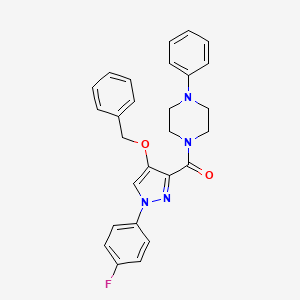

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)

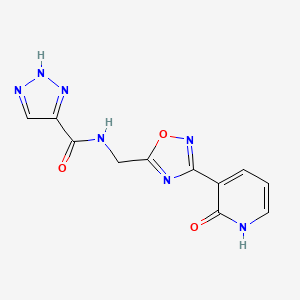

![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)